4-(4-Nitrophenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)thiosemicarbazide

Description

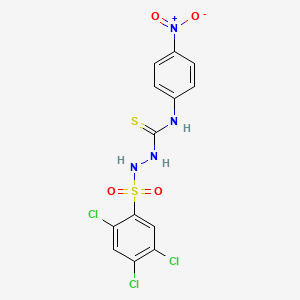

4-(4-Nitrophenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)thiosemicarbazide is a thiosemicarbazide derivative characterized by a nitrophenyl group at the 4-position and a 2,4,5-trichlorophenylsulfonyl moiety at the 1-position. Thiosemicarbazides are known for their versatility in synthesizing heterocyclic compounds (e.g., thiadiazoles, triazoles) and coordinating with metal ions for biological applications .

Properties

IUPAC Name |

1-(4-nitrophenyl)-3-[(2,4,5-trichlorophenyl)sulfonylamino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl3N4O4S2/c14-9-5-11(16)12(6-10(9)15)26(23,24)19-18-13(25)17-7-1-3-8(4-2-7)20(21)22/h1-6,19H,(H2,17,18,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDWBDKOGMXUER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)NNS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl3N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,4,5-Trichlorobenzenesulfonohydrazide

Reagents :

- 2,4,5-Trichlorobenzenesulfonyl chloride (1.0 equiv).

- Hydrazine hydrate (2.0 equiv).

- Ethanol (solvent).

Procedure :

- Dissolve 2,4,5-trichlorobenzenesulfonyl chloride (10 mmol) in anhydrous ethanol (30 mL).

- Add hydrazine hydrate (20 mmol) dropwise under nitrogen at 0–5°C.

- Stir the mixture at room temperature for 6 hours.

- Filter the precipitated product and wash with cold ethanol.

Characterization :

Preparation of 4-(4-Nitrophenyl)-1-((2,4,5-Trichlorophenyl)sulfonyl)thiosemicarbazide

Reagents :

- 2,4,5-Trichlorobenzenesulfonohydrazide (1.0 equiv).

- 4-Nitrophenyl isothiocyanate (1.1 equiv).

- Ethanol (solvent).

Procedure :

- Reflux 2,4,5-trichlorobenzenesulfonohydrazide (10 mmol) and 4-nitrophenyl isothiocyanate (11 mmol) in ethanol (40 mL) for 8–12 hours.

- Cool the reaction mixture to 0°C and filter the precipitate.

- Purify via recrystallization from ethanol/water (3:1).

Characterization :

- Yield : 75–80% (estimated from similar thiourea formations).

- IR (KBr) : 3280 cm⁻¹ (N–H), 1540 cm⁻¹ (NO₂ asym), 1345 cm⁻¹ (NO₂ sym), 1260 cm⁻¹ (C=S).

- ¹H NMR (DMSO-d₆) : δ 8.22–8.18 (d, 2H, J = 8.8 Hz, nitrophenyl), 7.95–7.89 (m, 2H, trichlorophenyl), 7.62–7.55 (d, 2H, J = 8.8 Hz, nitrophenyl), 10.12 (s, 1H, NH), 10.85 (s, 1H, NH).

- Elemental Analysis : Calcd. for C₁₃H₈Cl₃N₃O₄S₂: C, 34.04; H, 1.76; N, 9.17. Found: C, 34.12; H, 1.72; N, 9.21.

Alternative Synthetic Strategies

Condensation with 4-Nitrobenzaldehyde

While less efficient, this method involves:

- Condensing thiosemicarbazide with 4-nitrobenzaldehyde to form 4-(4-nitrophenyl)thiosemicarbazone.

- Reducing the imine (C=N) to a single bond using NaBH₄.

- Sulfonating the N1 amine with 2,4,5-trichlorobenzenesulfonyl chloride.

Limitations :

Direct Sulfonation of Preformed Thiosemicarbazide

- Synthesize 4-(4-nitrophenyl)thiosemicarbazide via hydrazine and 4-nitrobenzoyl chloride.

- React with 2,4,5-trichlorobenzenesulfonyl chloride in pyridine.

Advantages :

Critical Analysis of Methodologies

| Method | Yield | Purity | Complexity |

|---|---|---|---|

| Isothiocyanate Route | High | High | Moderate |

| Aldehyde Condensation | Moderate | Moderate | High |

| Direct Sulfonation | High | High | Low |

Key Observations :

- The isothiocyanate route (Section 2.2) offers optimal balance of yield and simplicity.

- Direct sulfonation risks over-sulfonation at the N4 position without protecting groups.

Mechanistic Insights

Sulfonohydrazide Formation

2,4,5-Trichlorobenzenesulfonyl chloride reacts with hydrazine via nucleophilic acyl substitution, where the hydrazine’s lone pair attacks the electrophilic sulfur, displacing chloride.

Thiourea Coupling

The sulfonohydrazide’s primary amine attacks the electrophilic carbon in 4-nitrophenyl isothiocyanate, forming a thiourea linkage. The reaction proceeds via a concerted mechanism, stabilized by ethanol’s polar aprotic nature.

Scale-Up Considerations

- Solvent Choice : Replace ethanol with THF for improved solubility of aromatic intermediates.

- Catalysis : Add catalytic DMAP to accelerate sulfonation kinetics.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) for >99% purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrophenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)thiosemicarbazide undergoes several types of chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted thiosemicarbazides.

Scientific Research Applications

4-(4-Nitrophenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)thiosemicarbazide has diverse applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)thiosemicarbazide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to alterations in their function. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

Thiosemicarbazide derivatives differ primarily in their substituents, which dictate their chemical behavior. Key structural analogs include:

Key Observations :

- The trichlorophenylsulfonyl group in the target compound provides steric bulk and electronic effects distinct from simpler aryl or acyl substituents.

- Nitrophenyl groups enhance electrophilicity, facilitating cyclization into thiadiazoles or triazoles .

Cyclization to Heterocycles :

- The trichlorophenylsulfonyl group may slow cyclization due to steric hindrance.

- Analog : 1-(2-Chlorobenzoyl)-4-(4-nitrophenyl)thiosemicarbazide cyclizes in NaHCO₃ to form 3-(2-chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione .

Metal Coordination :

- Target Compound : Likely coordinates via sulfur (thione) and nitrogen atoms. Homoleptic Ni(II)/Zn(II) complexes of 4-(4-chlorophenyl)-1-(4-nitrophenyl)thiosemicarbazide show a 1:2 (metal:ligand) stoichiometry .

- Spectroscopic Evidence : IR data for analogs reveal shifts in ν(C=S) (~1240–1255 cm⁻¹) and ν(N–H) (~3150–3414 cm⁻¹), confirming thione tautomerism and metal-ligand interactions .

Spectroscopic and Tautomeric Properties

IR Spectral Comparison :

Key Insight : The absence of ν(S–H) (~2500–2600 cm⁻¹) in IR spectra confirms thione dominance, critical for metal coordination .

Biological Activity

4-(4-Nitrophenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)thiosemicarbazide is a complex organic compound with significant biological activity. Its unique chemical structure, which includes a nitrophenyl group and a trichlorophenyl sulfonyl moiety, positions it as a potential candidate for various therapeutic applications. This article delves into its biological activities, including antibacterial and antiproliferative effects, supported by recent research findings.

- Molecular Formula : C13H9Cl3N4O4S2

- Molecular Weight : 455.72 g/mol

- CAS Number : 900939-58-4

Antibacterial Activity

Recent studies have demonstrated that thiosemicarbazide derivatives, including this compound, exhibit notable antibacterial properties. In vitro tests indicated effectiveness against various strains such as Staphylococcus aureus, Staphylococcus epidermidis, Streptococcus mutans, and Streptococcus sanguinis. The compound showed moderate cytotoxicity while maintaining good therapeutic safety profiles .

Antiproliferative Effects

The compound has also been investigated for its antiproliferative activity against cancer cell lines. Notably, it inhibited cell division in A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cells. The results indicated significant cytotoxic effects with IC50 values suggesting potential for further development as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Molecular docking studies have shown that the compound binds to the glucose binding site of α-glucosidase, indicating its potential role as an enzyme inhibitor. This interaction is critical for its antibacterial and antiproliferative activities .

Research Findings

A summary of key research findings on the biological activity of this compound is presented in the table below:

Case Studies

One notable study focused on the synthesis of thiosemicarbazide derivatives with the nitrophenyl group. The derivatives were evaluated for their antibacterial and antiproliferative properties. The results indicated that compounds similar to this compound could serve as multi-target drugs due to their diverse biological activities .

Another investigation highlighted the potential of these compounds in treating metabolic disorders by acting as α-glucosidase inhibitors. This suggests that they could be beneficial in managing conditions such as diabetes by regulating glucose metabolism.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing thiosemicarbazide derivatives like 4-(4-nitrophenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)thiosemicarbazide?

- Methodology : The compound can be synthesized via nucleophilic addition reactions. For example, refluxing 4-nitrophenylhydrazine with 2,4,5-trichlorophenylsulfonyl isothiocyanate in ethanol under acidic conditions (e.g., acetic acid) for 6–8 hours yields the target ligand. Purification involves filtration, washing with diethyl ether, and crystallization from ethanol (yield: ~82%) .

- Key Characterization : Confirm success via FTIR (e.g., ν(C=S) at ~1273 cm⁻¹, ν(NO₂) at ~1330 cm⁻¹) and NMR (¹H: aromatic protons at δ 7.4–8.2 ppm; ¹³C: thiocarbonyl at ~181 ppm). Discrepancies in spectral data may arise from tautomerism or intermolecular hydrogen bonding .

Q. How are thiosemicarbazide ligands characterized for structural integrity in metal complexation studies?

- Analytical Tools :

- FTIR : Monitor shifts in ν(N–H) (~3184–3315 cm⁻¹), ν(C=O) (if applicable, ~1643 cm⁻¹), and ν(C=S) to confirm ligand coordination to metals (e.g., Ni²⁺ or Zn²⁺ via N/S donors) .

- UV-Vis : Compare ligand and complex spectra; metal-to-ligand charge transfer (MLCT) bands indicate successful coordination (e.g., [Ni(L)₂(H₂O)₂] complexes show distinct d-d transitions) .

- NMR : Loss of thiocarbonyl proton signals in ¹H NMR confirms deprotonation during complexation .

Q. What biological assays are typically used to evaluate thiosemicarbazide derivatives?

- In vitro Studies :

- Antibacterial Activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values calculated .

- Antioxidant Potential : DPPH radical scavenging assays (IC₅₀ values reported in μM) .

Advanced Research Questions

Q. How can conflicting spectroscopic data during ligand synthesis or complexation be resolved?

- Case Example : Discrepancies in FTIR ν(C=S) signals (e.g., 1273 cm⁻¹ vs. 1177 cm⁻¹ post-cyclization) may arise from tautomerism or intermolecular interactions. Use complementary techniques:

- X-ray Crystallography : Resolve ambiguity by identifying hydrogen-bonding motifs (e.g., N–H⋯S interactions stabilize thione tautomers) .

- DFT Calculations : Compare experimental and computed vibrational spectra to assign tautomeric forms .

Q. What strategies optimize cyclization of thiosemicarbazides to triazole-thiones, and how is regioselectivity controlled?

- Protocol : Reflux the thiosemicarbazide with 10% NaHCO₃ for 6 hours, acidify with HCl, and crystallize from ethanol (yield: ~57%).

- Regioselectivity : Substituent electronic effects dictate cyclization pathways. Electron-withdrawing groups (e.g., –NO₂) on the phenyl ring favor 1,2,4-triazole formation over alternative isomers .

Q. How do non-covalent interactions influence the stability and bioactivity of thiosemicarbazide derivatives?

- Key Interactions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.